![molecular formula C17H15ClN2O3 B2385534 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline CAS No. 286371-44-6](/img/structure/B2385534.png)
4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline
Overview
Description
“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .
Molecular Structure Analysis
The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.Chemical Reactions Analysis
This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.Scientific Research Applications
Catalyst in Chemical Reactions
This compound has been shown to act as a catalyst in certain chemical reactions. For instance, it can catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .
Base Catalyst
In addition to its role as a catalyst, this compound also functions as a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester, resulting in high yield .
Anti-Tumor Activity
A series of novel 4,6,7-substituted quinazoline derivatives, which include this compound, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975). Among all the target compounds, one particular derivative displayed potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase
This compound is part of a new series of 4-phenoxyquinoline derivatives that have been synthesized and studied for their ability to specifically inhibit platelet-derived growth factor receptor tyrosine kinase .
Pharmaceutical Research
Due to its various properties and potential applications, this compound is of interest in pharmaceutical research. It is often used in the synthesis of new drugs and in the study of their properties .
Chemical Industry
This compound is commercially available and is used in the chemical industry for various purposes, including the production of other chemicals .
Mechanism of Action
Target of Action
The primary target of 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline is the vascular endothelial growth factor (VEGF) receptors . These receptors are found on the surface of cancer cells and are involved in the development of new blood vessels that supply the tumors .
Mode of Action
The compound works by blocking the VEGF receptors . By doing so, it inhibits the action of enzymes called ‘tyrosine kinases’ that are found in these receptors . This interaction results in a reduction in the blood supply to the cancer cells, thereby slowing down their growth .
Pharmacokinetics
The compound is used in the form of pharmaceutically acceptable salt crystals, which suggests that it may have suitable properties for oral administration .
Result of Action
The result of the compound’s action is a reduction in the growth of cancer cells . By blocking the VEGF receptors and inhibiting the angiogenesis pathway, the compound reduces the blood supply to the cancer cells, thereby slowing down their growth .
properties
IUPAC Name |
2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAYDMJFSCQXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline |
Synthesis routes and methods
Procedure details
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